2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane
Overview
Description
2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane is a nitrogen-containing heterocycle that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a hydroxyl group. The 8-azabicyclo[3.2.1]octane scaffold is central to many biologically active molecules, making it a significant target in synthetic organic chemistry .
Mechanism of Action
Target of Action
The primary targets of 2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane It’s known that the 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of This compound It’s known that the 8-azabicyclo[321]octane scaffold is often achieved via nucleophilic attack and concomitant intramolecular cyclization .
Biochemical Pathways
The biochemical pathways affected by This compound The 8-azabicyclo[321]octane scaffold is known to be involved in the synthesis of tropane alkaloids .
Result of Action
The molecular and cellular effects of This compound Compounds with the 8-azabicyclo[321]octane scaffold have been reported to display a wide array of interesting biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Hydroxy-2-methyl-8-azabicyclo[32
Biochemical Analysis
Biochemical Properties
2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the neuronal nicotinic acetylcholine receptor, where it exhibits high affinity . This interaction is significant as it can influence neurotransmission and has potential implications in treating neurological disorders. The nature of these interactions is primarily through binding to the receptor sites, which can modulate the receptor’s activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the neuronal nicotinic acetylcholine receptor can lead to changes in intracellular calcium levels, which in turn can affect gene expression and cellular metabolism . This compound has also been shown to impact cell proliferation and differentiation in certain cell types.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the neuronal nicotinic acetylcholine receptor, leading to its activation or inhibition depending on the context . This binding can result in downstream effects such as changes in intracellular signaling pathways and gene expression. Additionally, this compound can inhibit certain enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown sustained effects on cellular function, including prolonged modulation of receptor activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can modulate receptor activity without causing significant adverse effects. At higher doses, it can lead to toxic effects, including neurotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism . This interaction can affect the metabolic flux and levels of metabolites. The compound can also influence the activity of other enzymes and cofactors, further impacting its metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its efficacy, as it needs to reach the target sites to exert its effects.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing this compound to particular organelles . Its localization within the cell can affect its interactions with other biomolecules and its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane can be achieved through various methodologies. One common approach involves the stereoselective construction of the 8-azabicyclo[3.2.1]octane core from achiral starting materials. This process often includes a desymmetrization step to introduce the necessary stereochemistry . Another method involves the use of tropinone derivatives, which can be transformed into the desired bicyclic structure through a series of chemical reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, oxidation, and other steps to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert certain functional groups into more reduced forms.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane has significant potential in various fields of scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Comparison with Similar Compounds
2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane can be compared to other similar compounds, such as:
Tropane: Another bicyclic compound with a similar structure but different functional groups.
Cocaine: A well-known tropane alkaloid with significant biological activity.
Scopolamine: A tropane alkaloid used for its medicinal properties.
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-methyl-8-azabicyclo[3.2.1]octan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(10)5-4-6-2-3-7(8)9-6/h6-7,9-10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKUVSNAXBBMKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2CCC1N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201274117 | |
Record name | 8-Azabicyclo[3.2.1]octan-2-ol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201274117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-14-6 | |
Record name | 8-Azabicyclo[3.2.1]octan-2-ol, 2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Azabicyclo[3.2.1]octan-2-ol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201274117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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